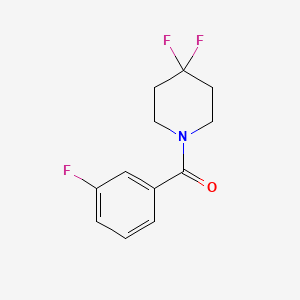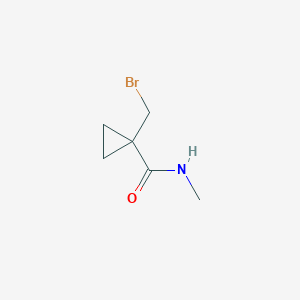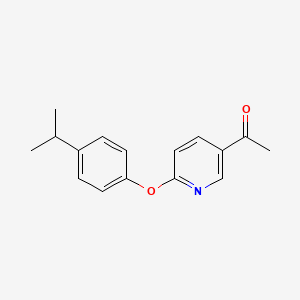
5-Acetyl-2-(4-isopropylphenoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Acetyl-2-(4-isopropylphenoxy)pyridine, also known as IPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture. IPP belongs to the family of pyridine compounds and is characterized by its unique chemical structure, which makes it a promising candidate for further investigation. In
Scientific Research Applications
Green Chemistry and Synthesis
Majed M. Alrobaian et al. (2019) explored an eco-friendly technique using solvent-free microwave synthesis to create novel pyridine derivatives, emphasizing green chemistry principles. These compounds were evaluated for their anticancer potential and antibacterial activities, providing insights into their broad applicational spectrum (Majed M. Alrobaian et al., 2019).
Insecticidal Activity
E. A. Bakhite et al. (2014) synthesized pyridine derivatives, including compounds structurally related to 5-Acetyl-2-(4-isopropylphenoxy)pyridine, demonstrating significant insecticidal activity against cowpea aphids. This study suggests the potential for designing new insecticides based on pyridine scaffolds (E. A. Bakhite et al., 2014).
Antimicrobial and Antioxidant Activities
R. Rusnac et al. (2020) investigated compounds resulting from the condensation reaction between 2-acetylpyridine and 2-formylpyridine, leading to derivatives with moderate antifungal activity. This study highlights the potential of pyridine derivatives in antimicrobial applications (R. Rusnac et al., 2020).
Potential Anticancer Applications
A. Selim et al. (2021) achieved efficient synthesis of pyridazinone derivatives, including structures related to this compound, using green chemistry approaches. These compounds showed promising biological and pharmacological activities, suggesting their utility in anticancer research (A. Selim et al., 2021).
Versatile Reagent for Acetylations
S. Paul et al. (2002) presented a method for acetylations of various functional groups in solvent-free conditions under microwave irradiation, potentially applicable to the synthesis and modification of pyridine derivatives, enhancing their chemical diversity and applicational scope (S. Paul et al., 2002).
properties
IUPAC Name |
1-[6-(4-propan-2-ylphenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)13-4-7-15(8-5-13)19-16-9-6-14(10-17-16)12(3)18/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTVZJWUHDNQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2797964.png)
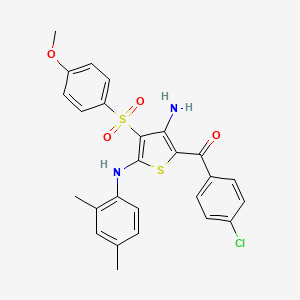
![[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B2797966.png)
![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2797967.png)
![(Z)-ethyl 2-(6-ethyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797971.png)
![N-(3-imidazol-1-ylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2797974.png)
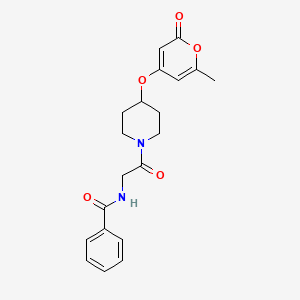

![[(1-Cyanocycloheptyl)carbamoyl]methyl 2-(trifluoromethyl)cyclohexane-1-carboxylate](/img/structure/B2797978.png)
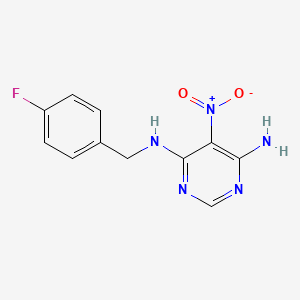
![1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2797984.png)
